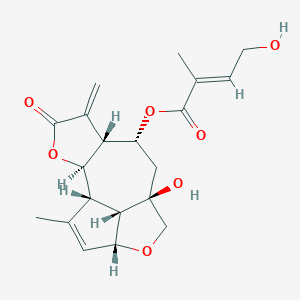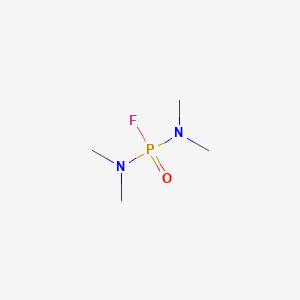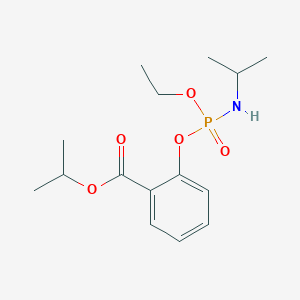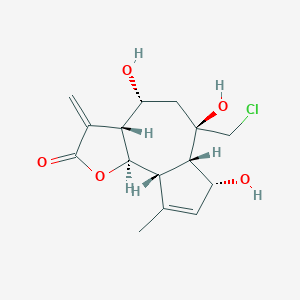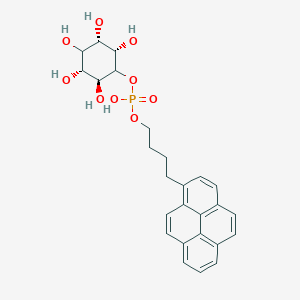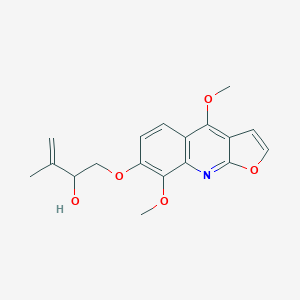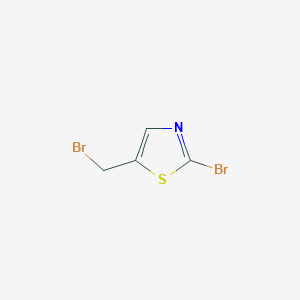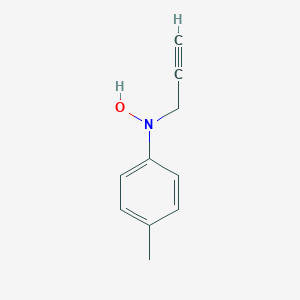
N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline, also known as HMPA, is a chemical compound that has been widely used in scientific research. It is a versatile reagent that can be used in various organic reactions, including nucleophilic substitution, elimination, and addition reactions. HMPA has been found to enhance the reactivity of certain substrates and solvents, making it a valuable tool in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline is not fully understood, but it is believed to act as a hydrogen bonding catalyst. N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline has a hydroxylamine group that can form hydrogen bonds with certain substrates and solvents, increasing their reactivity. It has also been proposed that N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline can stabilize certain reaction intermediates, leading to increased yields and selectivity.
Effets Biochimiques Et Physiologiques
While N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline has been shown to be a useful reagent in scientific research, its biochemical and physiological effects are not well understood. It has been reported to have some toxic effects in animals, including liver damage and decreased fertility. However, these effects have not been observed in humans, and N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline is generally considered to be safe for laboratory use.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline in laboratory experiments is its ability to enhance the reactivity of certain substrates and solvents, leading to increased yields and selectivity. It is also a relatively inexpensive reagent that is readily available. However, N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline has some limitations, including its potential toxicity and its tendency to interfere with certain analytical techniques, such as NMR spectroscopy.
Orientations Futures
There are several future directions for research involving N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline. One area of interest is the development of new synthetic methods that utilize N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline as a catalyst. Another area of research is the study of N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline's mechanism of action, including its interactions with substrates and solvents. Additionally, there is potential for the use of N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline in drug discovery and development, particularly in the synthesis of complex natural products and pharmaceuticals.
Méthodes De Synthèse
The synthesis of N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline is typically carried out using a two-step process. In the first step, 4-methyl-N-(prop-2-yn-1-yl)aniline is reacted with hydroxylamine hydrochloride to form N-hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline hydrochloride. This intermediate is then treated with a base, typically potassium carbonate, to yield N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline.
Applications De Recherche Scientifique
N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline has been used in a variety of scientific research applications, including organic synthesis, polymer chemistry, and biochemistry. It has been found to be a useful reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals. N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline has also been used in the preparation of polymers, such as polyurethanes and polyamides. In biochemistry, N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline has been used as a tool to study enzyme-catalyzed reactions and protein-ligand interactions.
Propriétés
Numéro CAS |
130136-59-3 |
|---|---|
Nom du produit |
N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline |
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.2 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-N-prop-2-ynylhydroxylamine |
InChI |
InChI=1S/C10H11NO/c1-3-8-11(12)10-6-4-9(2)5-7-10/h1,4-7,12H,8H2,2H3 |
Clé InChI |
MDWYWCZJMBYKDC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC#C)O |
SMILES canonique |
CC1=CC=C(C=C1)N(CC#C)O |
Synonymes |
Benzenamine, N-hydroxy-4-methyl-N-2-propynyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



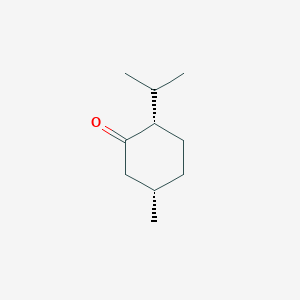
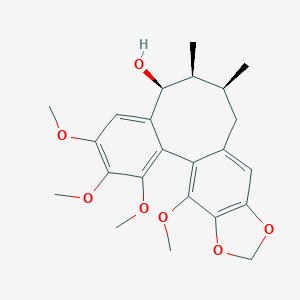
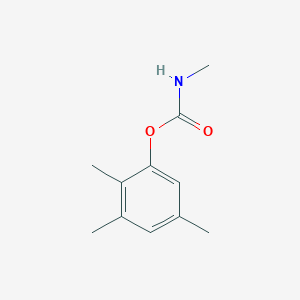
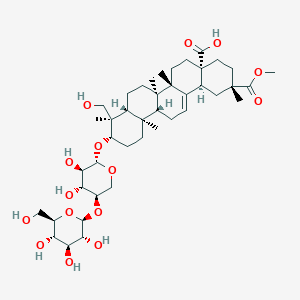
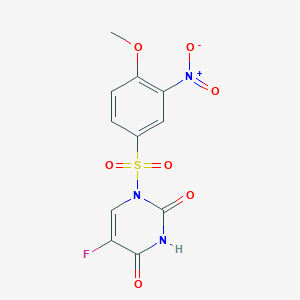
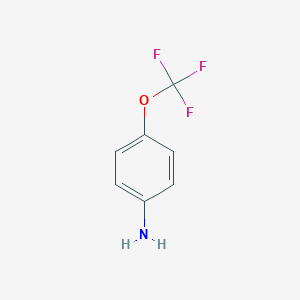
![3-Ethoxy-4-[2-(4-hydroxyphenyl)ethylamino]-3-cyclobutene-1,2-dione](/img/structure/B150134.png)
